
C14H28N2O4S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C14H28N2O4S2 di-boc-cystamine . It is a white solid widely used in organic synthesis, particularly for protecting thiol groups. This compound plays a crucial role in the preparation of peptide and protein conjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-boc-cystamine can be synthesized through various methods. One common approach involves the reaction of cystamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields di-boc-cystamine with high purity .
Industrial Production Methods: Industrial production of di-boc-cystamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Di-boc-cystamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: Reduction of di-boc-cystamine can break disulfide bonds, yielding free thiol groups.
Substitution: It can participate in substitution reactions where the Boc protecting groups are removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Removal of Boc groups yields cystamine.
Wissenschaftliche Forschungsanwendungen
Di-boc-cystamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly for protecting thiol groups during chemical reactions.
Biology: Di-boc-cystamine is employed in the study of redox biology and disulfide bond formation.
Industry: Di-boc-cystamine is used in the production of various biochemical reagents and intermediates
Wirkmechanismus
The mechanism of action of di-boc-cystamine involves its ability to protect thiol groups by forming stable disulfide bonds. This protection is crucial during peptide and protein synthesis, preventing unwanted reactions with other functional groups. The Boc protecting groups can be selectively removed under acidic conditions, allowing for controlled release of the thiol groups .
Vergleich Mit ähnlichen Verbindungen
Cystamine: Similar to di-boc-cystamine but lacks the Boc protecting groups.
Di-tert-butyl dicarbonate (Boc2O): Used in the synthesis of di-boc-cystamine.
Dithiothreitol (DTT): A reducing agent that can break disulfide bonds.
Uniqueness: Di-boc-cystamine is unique due to its dual functionality of protecting thiol groups and being easily removable under acidic conditions. This makes it highly valuable in peptide and protein synthesis, where selective protection and deprotection of functional groups are essential .
Eigenschaften
Molekularformel |
C14H28N2O4S2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3 |
InChI-Schlüssel |
GDQAOWSFAQASER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
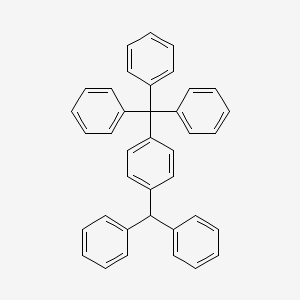
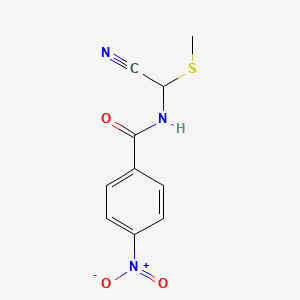
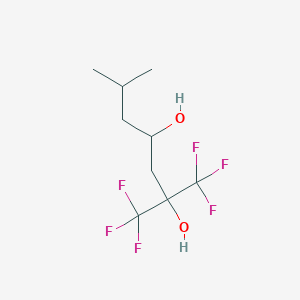
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

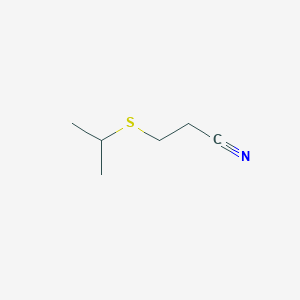
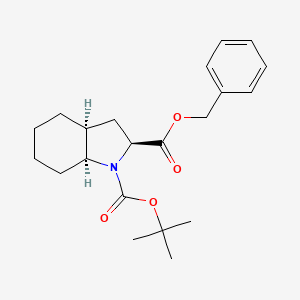

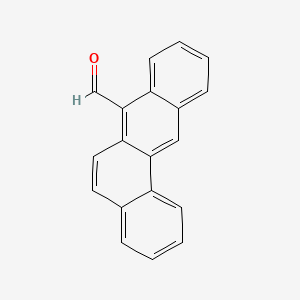
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
